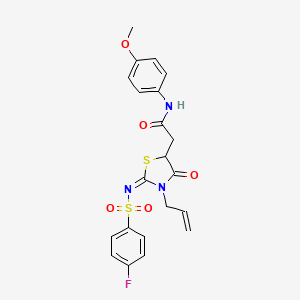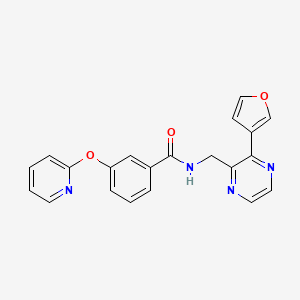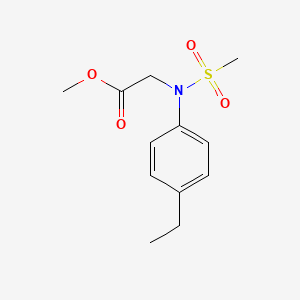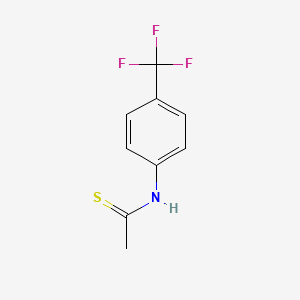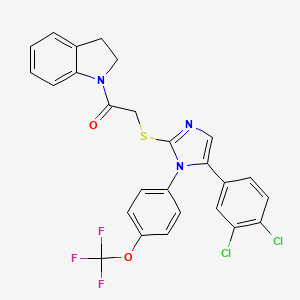
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C26H18Cl2F3N3O2S and its molecular weight is 564.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Research on the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates has led to the synthesis of novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, showcasing the diversity of heterocyclic compounds achievable through creative synthetic pathways (Klásek et al., 2010).
Fluorescence Properties of Indole Derivatives
- Studies on novel photoactive thiazolo[3,2-a][1,3,5]triazines derived from indole-3-carbaldehyde Schiff bases have explored their antioxidant property, electrochemical, and photophysical properties, indicating potential for application in organic fluorescent and semiconductor materials (Sravanthi & Manju, 2015).
Antibacterial Applications
- The design and synthesis of Pyrazolinyl bromophenylthiazoles have been explored, with some derivatives showing promising antimicrobial evaluations, suggesting the potential for developing new antibacterial agents (Hawaiz, 2018).
Anti-inflammatory Agents
- Research into the synthesis of chalcone derivatives has revealed compounds with significant anti-inflammatory activity, highlighting the therapeutic potential of indole-based compounds in treating inflammation (Rehman, Saini, & Kumar, 2022).
Antimicrobial Activity of Indole Derivatives
- The synthesis of novel indole-based 1,3,4-oxadiazoles and their evaluation for antimicrobial activity demonstrate the ongoing interest in indole derivatives as a source of new antimicrobial agents (Nagarapu & Pingili, 2014).
properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2F3N3O2S/c27-20-10-5-17(13-21(20)28)23-14-32-25(34(23)18-6-8-19(9-7-18)36-26(29,30)31)37-15-24(35)33-12-11-16-3-1-2-4-22(16)33/h1-10,13-14H,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNILUIGQSRNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=C(C=C4)OC(F)(F)F)C5=CC(=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2538655.png)


![2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2538659.png)
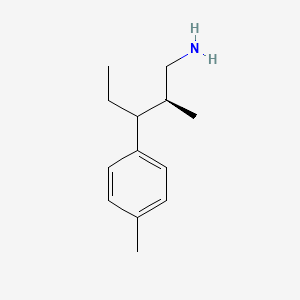
![1-{[(Tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2538661.png)
![4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol;hydrobromide](/img/structure/B2538665.png)
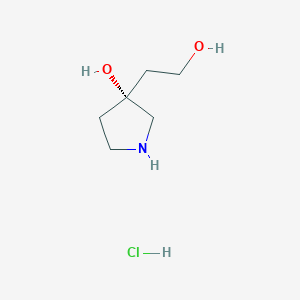
![N-[[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2538671.png)
